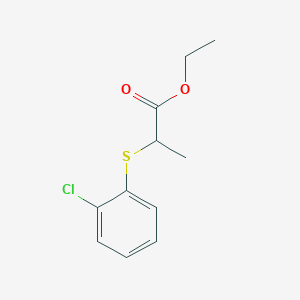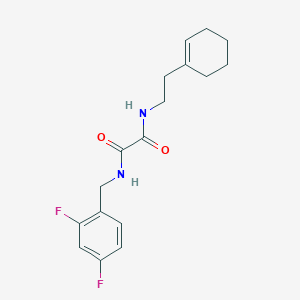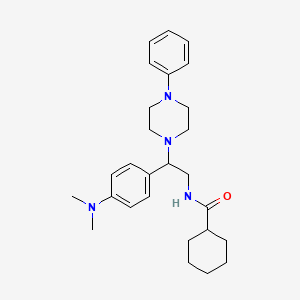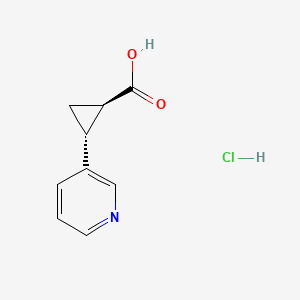
Ethyl 2-(2-chlorophenyl)sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 2-(2-chlorophenyl)sulfanylpropanoate” is an ester derived from a 2-chlorophenyl group and a propanoic acid group with a sulfanyl (thiol) group attached . Ester compounds are often used in a variety of applications, including the production of polymers, plasticizers, resins, and more .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2-chlorophenyl group attached to a propanoic acid backbone with a sulfanyl group and an ethyl ester . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, reduction, and transesterification . The presence of the sulfanyl group could also allow for reactions such as oxidation to a disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Conductivity and Morphology Enhancement in Polymers : Research by Huang et al. (2005) investigated the effects of doping and post-deposition treatments on the conductivity and morphology of poly(3,4-ethylenedioxythiophene)/poly(styrene sulfonate) films, potentially applicable to organic electronic devices such as solar cells and photodetectors (Huang et al., 2005).
Conductive Polymer Synthesis and Applications : Gueye et al. (2016) focused on the development of highly conductive poly(3,4-ethylenedioxythiophene) films by controlling crystallization and doping, with implications for organic electronics, photovoltaics, and thermoelectric applications (Gueye et al., 2016).
Mechanism of Conductivity Enhancement : A study by Ouyang et al. (2004) delved into the mechanism behind conductivity enhancement in poly(3,4-ethylene dioxythiophene):poly(styrene sulfonate) films, revealing insights into conformational changes and interchain interactions among the polymer chains (Ouyang et al., 2004).
Gas Chromatography-Mass Spectrometry in Bleach Liquors : Lindstrom and Nordin (1976) utilized gas chromatography-mass spectrometry to determine the presence of chlorophenols in spent bleach liquors, an essential process for environmental monitoring (Lindstrom & Nordin, 1976).
Photocatalytic Degradation of Chlorophenols : Lin et al. (2018) explored the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, demonstrating the potential for environmental remediation applications (Lin et al., 2018).
Stability of Conducting Polymer Coatings in Cell Culture : Dijk et al. (2019) examined the stability of poly(3,4-ethylenedioxythiophene) doped with polystyrene sulfonate coatings on microelectrode arrays, important for various in vitro electrophysiology applications (Dijk, Rutz, & Malliaras, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 2-(2-chlorophenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBCCBCQHSHFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)sulfanylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)




![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2779597.png)
![4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]butanoic acid](/img/structure/B2779600.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2779602.png)
![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)
![N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2779611.png)